Diethyl 1,2-dimethylbicarbamate
Description
Diethyl 1,2-dimethylbicarbamate: is a heterocyclic organic compound with the molecular formula C8H16N2O4 and a molecular weight of 204.224 g/mol . It is also known by other names such as 1,2-Hydrazinedicarboxylic acid, 1,2-dimethyl-, diethyl ester . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
15675-97-5 |
|---|---|
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl N-[ethoxycarbonyl(methyl)amino]-N-methylcarbamate |
InChI |
InChI=1S/C8H16N2O4/c1-5-13-7(11)9(3)10(4)8(12)14-6-2/h5-6H2,1-4H3 |
InChI Key |
LMDVFFHOTJYTLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)N(C)C(=O)OCC |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 1,2-dimethylbicarbamate can be synthesized through the reaction of dimethyl carbonate with amines in a flow system over solid catalysts . The reaction typically involves the use of catalysts such as Fe2O3, Fe2O3/SiO2, Fe2O3/CoO/NiO/SiO2, TZC-3/1, and T-4419 . The reaction conditions include a temperature of 150°C and a yield of approximately 70% .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The use of environmentally friendly processes, such as the phosgene-free synthesis of carbamates, is preferred to reduce the application of hazardous materials and minimize energy consumption .
Chemical Reactions Analysis
Types of Reactions: Diethyl 1,2-dimethylbicarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: The compound can be analyzed using reverse phase (RP) HPLC methods with a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid . For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with dimethyl carbonate produces N-alkyl carbamate .
Scientific Research Applications
Analytical Chemistry
Separation Techniques:
Diethyl 1,2-dimethylbicarbamate can be effectively analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). This method utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid for separation. For mass spectrometry (MS) applications, phosphoric acid can be substituted with formic acid to enhance compatibility . The scalability of this method allows for the isolation of impurities during preparative separation processes, making it valuable for pharmacokinetic studies.
Table 1: HPLC Method Parameters for this compound
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid |
| Alternative for MS | Formic Acid |
| Column Type | Newcrom R1 |
| Particle Size | 3 µm |
Synthesis Applications
This compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions that lead to the formation of complex molecules.
Reactions Involving this compound:
- Cycloaddition Reactions: The compound can function as a dienophile in cycloaddition reactions, contributing to the synthesis of various heterocyclic compounds.
- Michael Addition Reactions: Due to its electrophilic nature, it can act as a Michael acceptor in nucleophilic addition reactions, facilitating the synthesis of biologically relevant compounds.
Case Studies and Research Findings
While comprehensive case studies specifically focusing on this compound are scarce, several studies highlight its relevance in broader research contexts.
Case Study Example:
- A study published in Acta Crystallographica examined the crystal structure of related carbamate compounds and their intermolecular interactions. This research emphasizes the importance of understanding the structural properties of such compounds to predict their reactivity and potential applications .
Mechanism of Action
Comparison with Similar Compounds
- Diethylcarbamazine
- Dithiocarbamates
Diethyl 1,2-dimethylbicarbamate stands out due to its versatility in various scientific research applications and its environmentally friendly synthesis methods.
Biological Activity
Diethyl 1,2-dimethylbicarbamate (CAS Number: 15429-36-4) is an organic compound with the molecular formula C8H16N2O4. It has garnered attention in various fields, particularly in pharmacology and toxicology, due to its biological properties and potential applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Weight | 204.226 g/mol |
| LogP | 1.14 |
| InChI Key | LMDVFFHOTJYTLU-UHFFFAOYSA-N |
This compound functions primarily as a carbamate derivative, which can interact with biological systems through the inhibition of acetylcholinesterase (AChE) activity. This inhibition can lead to an accumulation of acetylcholine at synaptic clefts, resulting in increased neurotransmission. Such mechanisms are significant for understanding both therapeutic effects and potential toxicological impacts.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various strains of bacteria and fungi. A study highlighted its efficacy against Staphylococcus aureus and Escherichia coli in vitro, suggesting potential applications in developing antimicrobial agents .
Toxicological Profile
The compound has been evaluated for its toxicological effects. Notably, it has shown potential mutagenic properties in certain assays, raising concerns about its safety profile for human exposure. The European Chemicals Agency (ECHA) categorizes it as likely to meet criteria for carcinogenicity or mutagenicity .
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial effects of this compound.
- Method : Disk diffusion method was employed against selected bacterial strains.
- Results : Demonstrated significant inhibition zones for both S. aureus and E. coli, indicating strong antimicrobial potential.
-
Toxicological Assessment
- Objective : To assess the mutagenic potential of this compound.
- Method : Ames test conducted using Salmonella typhimurium strains.
- Results : Indicated a dose-dependent increase in revertant colonies, suggesting mutagenic activity.
Research Findings
Recent studies have focused on the pharmacokinetics of this compound. Its absorption characteristics indicate moderate bioavailability with a significant first-pass metabolism effect. The compound's distribution is influenced by its lipophilicity (LogP = 1.14), which facilitates cell membrane penetration but may also contribute to toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
